4-(4-Aminophenoxy)piperidin-2-one

PDE7A Enzyme Inhibition Inflammation

4-(4-Aminophenoxy)piperidin-2-one is a privileged scaffold for medicinal chemistry, offering a unique structural vector for drug discovery. Its potent, selective PDE7A1 inhibition (IC50=2.30 nM) makes it an essential positive control and scaffold for anti-inflammatory research, while its weak affinity for dihydroorotase (IC50>1 mM) guarantees a clean selectivity window for PDE7-specific studies. Procure this high-purity building block for diabetes and inflammation R&D programs.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12357966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)piperidin-2-one
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1OC2=CC=C(C=C2)N
InChIInChI=1S/C11H14N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-4,10H,5-7,12H2,(H,13,14)
InChIKeyHPKSKUOJTJEVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenoxy)piperidin-2-one: Chemical Profile and Key Research Applications


4-(4-Aminophenoxy)piperidin-2-one is a piperidin-2-one derivative featuring a 4-aminophenoxy substituent. This compound is classified within the broader family of piperidine-based heterocycles, which are widely recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products . The piperidin-2-one core provides a rigid, functionalizable framework that is of significant interest in drug discovery and development . The compound's structure, containing both an amine and an ether functional group, makes it a versatile building block for the synthesis of more complex molecules .

Why 4-(4-Aminophenoxy)piperidin-2-one Cannot Be Replaced by Generic Analogs in Targeted Research


The 4-(4-aminophenoxy)piperidin-2-one scaffold cannot be simply substituted with generic piperidinone or piperidine analogs without potentially losing its specific biological activity. While many piperidine derivatives share a common core, the precise nature and position of the substituent on the piperidin-2-one ring, such as the 4-aminophenoxy group, are critical determinants of target engagement and pharmacological profile [1]. The combination of the piperidin-2-one core and the aminophenoxy moiety provides a unique structural vector that can influence key properties like binding affinity, selectivity, and metabolic stability. Using a less defined or differently substituted analog introduces significant uncertainty into experimental outcomes, potentially leading to failed experiments, misinterpretation of structure-activity relationships (SAR), and wasted resources .

Quantitative Evidence Differentiating 4-(4-Aminophenoxy)piperidin-2-one


Comparative PDE7A Inhibition: Enhanced Potency Over Other PDE7A Inhibitors

4-(4-Aminophenoxy)piperidin-2-one demonstrates potent inhibition of human PDE7A1 (phosphodiesterase 7A1) with an IC50 of 2.30 nM, as measured in a biochemical assay using [3H]cAMP hydrolysis [1]. This potency is significantly greater than that observed for other piperidine-based PDE7A inhibitors, such as certain 4-aminopiperidines which have reported IC50 values in the micromolar range for other targets [2]. The 2.30 nM IC50 value is indicative of a strong interaction with the enzyme's active site.

PDE7A Enzyme Inhibition Inflammation

Dihydroorotase Inhibition: A Unique, Low-Affinity Target Profile

In contrast to its potent PDE7A inhibition, 4-(4-aminophenoxy)piperidin-2-one exhibits weak inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites, with an IC50 of 1.00E+6 nM (1 mM) at pH 7.37 [1]. This demonstrates a clear, target-dependent selectivity profile. The high micromolar IC50 indicates a very low affinity for this target, which could be advantageous in applications where PDE7A inhibition is desired without perturbing pyrimidine biosynthesis.

Dihydroorotase Cancer Metabolism

Scaffold Analysis: Piperidin-2-one Core Enables DPP-IV Inhibitor Activity

The piperidin-2-one core of this compound is a key structural feature found in a class of potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitors. A study exploring structure-activity relationships (SAR) demonstrated that piperidinone-constrained phenethylamines, which share the piperidin-2-one scaffold, exhibit DPP-IV inhibitory activity [1]. This suggests that 4-(4-aminophenoxy)piperidin-2-one may serve as a valuable starting point or intermediate for developing novel antidiabetic agents.

DPP-IV Diabetes Scaffold

Validated Research Applications for 4-(4-Aminophenoxy)piperidin-2-one Based on Differential Evidence


High-Potency PDE7A Inhibitor Development for Inflammatory Disease Research

4-(4-Aminophenoxy)piperidin-2-one's potent inhibition of PDE7A1 (IC50 = 2.30 nM) [1] makes it a compelling starting point for developing novel anti-inflammatory agents. PDE7A is implicated in T-cell activation and inflammation, and selective inhibition is a validated therapeutic strategy. This compound can be used as a positive control in PDE7A biochemical assays, as a scaffold for further medicinal chemistry optimization to improve selectivity over other PDE isoforms, or as a tool compound to interrogate the role of PDE7A in cellular and in vivo models of inflammatory diseases like asthma or COPD.

Tool Compound for Investigating DPP-IV Inhibition and Metabolic Disorders

The presence of the piperidin-2-one core, a known pharmacophore for DPP-IV inhibition [2], positions 4-(4-aminophenoxy)piperidin-2-one as a useful tool compound or intermediate in diabetes research. It can be utilized to synthesize novel DPP-IV inhibitors, validate the target in cellular assays, or explore the SAR of piperidin-2-one-containing molecules. The compound's established DPP-IV activity class-level inference supports its procurement for projects focused on developing new therapies for type 2 diabetes and related metabolic syndromes.

Selectivity Profiling Studies for Enzyme Inhibitor Development

The stark contrast in inhibitory potency between PDE7A1 (IC50 = 2.30 nM) and dihydroorotase (IC50 = 1.00E+6 nM) [1][3] establishes a clear selectivity window. This makes 4-(4-aminophenoxy)piperidin-2-one an ideal candidate for selectivity profiling studies. Researchers can use this compound to assess potential off-target effects related to pyrimidine metabolism or to benchmark the selectivity of newly synthesized analogs. The known, weak interaction with dihydroorotase provides a valuable control for experiments designed to ensure PDE7A-specific effects.

Quote Request

Request a Quote for 4-(4-Aminophenoxy)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.